Bis(4-bromophenyl)iodonium trifluoromethanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

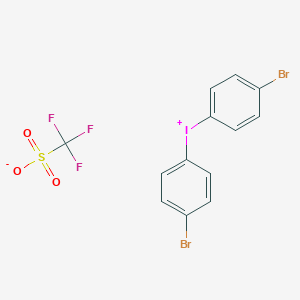

Bis(4-bromophenyl)iodonium trifluoromethanesulfonate is a chemical compound with the molecular formula C13H8Br2F3IO3S and a molecular weight of 587.97 g/mol . It is commonly used as an oxidation reagent in various chemical reactions . This compound is known for its high purity, typically ≥98% as determined by HPLC .

準備方法

Synthetic Routes and Reaction Conditions: Bis(4-bromophenyl)iodonium trifluoromethanesulfonate can be synthesized through the reaction of iodobenzene with bromobenzene in the presence of a suitable oxidizing agent and trifluoromethanesulfonic acid . The reaction typically involves the use of a solvent such as methanol and is carried out under inert gas conditions to prevent unwanted side reactions . The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often produced in bulk quantities .

化学反応の分析

Types of Reactions: Bis(4-bromophenyl)iodonium trifluoromethanesulfonate primarily undergoes oxidation reactions due to its strong oxidizing properties . It can also participate in substitution reactions where the iodonium group is replaced by other nucleophiles .

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols . The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .

Major Products: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield substituted anilines, while reactions with alcohols can produce ethers .

科学的研究の応用

Organic Synthesis

Electrophilic Reagent

Bis(4-bromophenyl)iodonium triflate is primarily recognized for its role as a powerful electrophilic reagent in organic synthesis. It facilitates the formation of aryl cations, which are crucial intermediates in various reactions such as electrophilic aromatic substitution and nucleophilic addition. This compound allows for the efficient synthesis of complex organic molecules with high yields .

Reactivity and Mechanism

The mechanism involves the transfer of an iodonium group to nucleophiles, leading to the formation of substituted products. This property has been exploited in numerous synthetic methodologies, including the arylation of various substrates .

Photochemistry

Generation of Reactive Intermediates

In photochemical applications, bis(4-bromophenyl)iodonium triflate is utilized for generating reactive intermediates upon exposure to light. These intermediates can initiate radical reactions that are valuable in the development of new materials and photoinitiators for polymerization processes .

Case Study: Photoredox Catalysis

Research has demonstrated its effectiveness in photoredox-catalyzed reactions, where it acts as a source of aryl radicals. Such studies have shown successful arylation reactions using this compound under light irradiation conditions .

Polymer Chemistry

Synthesis of Advanced Polymers

The compound is instrumental in polymer chemistry, particularly in synthesizing advanced polymers with enhanced properties such as conductivity and thermal stability. Its ability to initiate polymerization reactions makes it suitable for creating materials used in electronics and coatings .

Medicinal Chemistry

Drug Discovery Applications

In medicinal chemistry, bis(4-bromophenyl)iodonium triflate is employed in drug discovery processes. Its electrophilic nature allows it to participate in the synthesis of biologically active compounds that target specific pathways within cells. Recent studies have explored its potential as an anticancer agent due to its cytotoxic effects on cancer cell lines .

Case Study: Anticancer Activity

A study evaluated the compound's cytotoxicity against MCF-7 breast cancer cells, revealing a dose-dependent effect with an IC50 value of approximately 10 µM after 48 hours. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Bis(4-bromophenyl)iodonium triflate | 10 | MCF-7 | ROS generation, apoptosis |

Analytical Chemistry

Enhancing Detection Sensitivity

In analytical chemistry, bis(4-bromophenyl)iodonium triflate improves detection sensitivity and selectivity in various chemical analyses. It is used in methods that require precise identification and quantification of compounds due to its ability to form stable complexes with analytes .

作用機序

The mechanism of action of Bis(4-bromophenyl)iodonium trifluoromethanesulfonate involves the transfer of an iodonium group to a nucleophile . This process is facilitated by the strong electron-withdrawing properties of the trifluoromethanesulfonate group, which stabilizes the iodonium intermediate . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .

類似化合物との比較

Similar Compounds:

- Bis(4-methylphenyl)iodonium hexafluorophosphate

- Diphenyliodonium chloride

- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate

- Diphenyliodonium triflate

Uniqueness: Bis(4-bromophenyl)iodonium trifluoromethanesulfonate is unique due to its high reactivity and strong oxidizing properties . The presence of bromine atoms enhances its reactivity compared to other iodonium compounds . Additionally, the trifluoromethanesulfonate group provides excellent stability and solubility in various solvents .

生物活性

Bis(4-bromophenyl)iodonium trifluoromethanesulfonate (often referred to as bis(4-bromophenyl)iodonium triflate) is a compound characterized by its unique chemical structure and significant reactivity. This compound is primarily recognized for its utility in organic synthesis, particularly in the generation of reactive intermediates, but its biological activities have garnered attention in recent years. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

- Molecular Formula : C13H8Br2F3IO3S

- Molecular Weight : 587.97 g/mol

- CAS Number : 139139-81-4

- Appearance : White to off-white powder

- Purity : ≥98% (HPLC)

The compound features a central iodine atom bonded to two 4-bromophenyl groups and a trifluoromethanesulfonate group, which contributes to its electrophilic properties.

1. Electrophilic Reactivity

Bis(4-bromophenyl)iodonium triflate acts as an electrophile in various reactions, enabling it to participate in nucleophilic substitutions. This property is particularly useful in the synthesis of aryl compounds, which are often biologically active.

2. Antimicrobial Activity

Recent studies have indicated that diaryliodonium salts, including bis(4-bromophenyl)iodonium triflate, exhibit antimicrobial properties. The mechanism is believed to involve the disruption of microbial cell membranes and interference with cellular processes.

3. Cytotoxicity

Research has shown that bis(4-bromophenyl)iodonium triflate can induce cytotoxic effects in certain cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxicity, leading to apoptosis in cancer cells.

Case Study 1: Synthesis and Anticancer Activity

A study investigated the synthesis of bis(4-bromophenyl)iodonium triflate and its anticancer properties against MCF-7 breast cancer cells. The results indicated that the compound exhibited a dose-dependent cytotoxic effect, with an IC50 value of approximately 10 µM after 48 hours of treatment. The mechanism was linked to ROS generation and subsequent induction of apoptosis.

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Bis(4-bromophenyl)iodonium triflate | 10 | MCF-7 | ROS generation, apoptosis |

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of bis(4-bromophenyl)iodonium triflate against various bacterial strains. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 20 |

特性

IUPAC Name |

bis(4-bromophenyl)iodanium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAMWVFQXYTJBE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Br)[I+]C2=CC=C(C=C2)Br.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2F3IO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139139-81-4 |

Source

|

| Record name | Bis(4-bromophenyl)iodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。